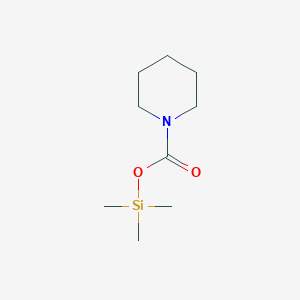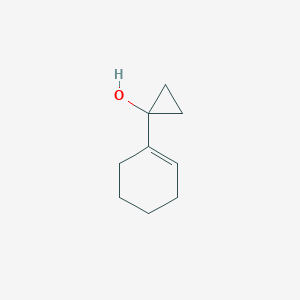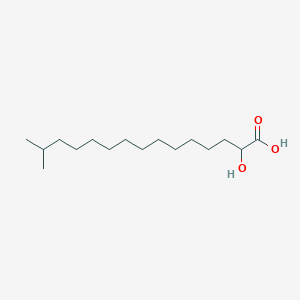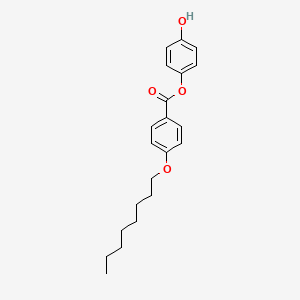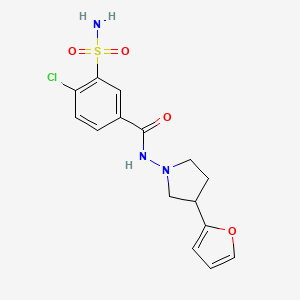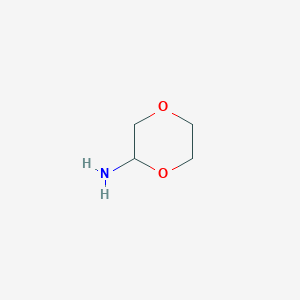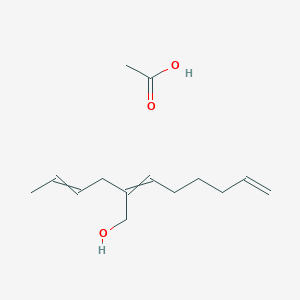
5,7-Dimethyl-2H-1,2lambda~6~-benzoxathiine-2,2,4(3H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethyl-2H-1,2lambda~6~-benzoxathiine-2,2,4(3H)-trione is a complex organic compound that belongs to the class of benzoxathiine derivatives These compounds are characterized by a benzene ring fused to an oxathiine ring, which contains both oxygen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2H-1,2lambda~6~-benzoxathiine-2,2,4(3H)-trione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would require precise control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents play a crucial role in optimizing the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethyl-2H-1,2lambda~6~-benzoxathiine-2,2,4(3H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the trione group to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxathiine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,7-Dimethyl-2H-1,2lambda~6~-benzoxathiine-2,2,4(3H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxathiine Derivatives: Compounds with similar benzene and oxathiine ring structures.
Trione Compounds: Molecules containing trione functional groups.
Uniqueness
5,7-Dimethyl-2H-1,2lambda~6~-benzoxathiine-2,2,4(3H)-trione stands out due to its specific substitution pattern and the presence of both sulfur and oxygen atoms in the ring structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
35676-45-0 |
|---|---|
Formule moléculaire |
C10H10O4S |
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
5,7-dimethyl-2,2-dioxo-1,2λ6-benzoxathiin-4-one |
InChI |
InChI=1S/C10H10O4S/c1-6-3-7(2)10-8(11)5-15(12,13)14-9(10)4-6/h3-4H,5H2,1-2H3 |
Clé InChI |
DEDQZDZIPSSZTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=O)CS(=O)(=O)OC2=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


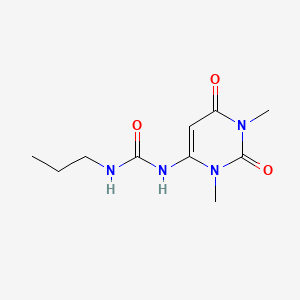
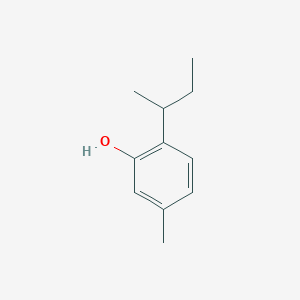
![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)

